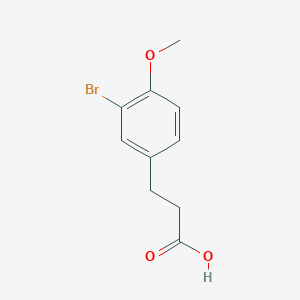

3-(3-Bromo-4-methoxyphenyl)propanoic acid

Description

Properties

IUPAC Name |

3-(3-bromo-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXVZRVWVCOUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404129 | |

| Record name | 3-(3-bromo-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1857-57-4 | |

| Record name | 3-Bromo-4-methoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1857-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-bromo-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-bromo-4-methoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Acylation of 4-Methoxyphenyl Substrates

The synthesis begins with 4-methoxyacetophenone as a starting material. In a toluene solvent system, aluminum chloride (AlCl₃) catalyzes the Friedel-Crafts acylation at 0–5°C, introducing a propionyl group to the meta position relative to the methoxy substituent. This step achieves 78–85% yield under optimized conditions, with rigorous exclusion of moisture to prevent catalyst deactivation.

Regioselective Bromination

The intermediate 3-propionyl-4-methoxyacetophenone undergoes bromination using molecular bromine (Br₂) in glacial acetic acid at 40°C. Bromine adds preferentially to the ortho position of the methoxy group due to its electron-donating effects, forming 3-bromo-4-methoxypropiophenone. Kinetic studies reveal a second-order dependence on bromine concentration, with a 92% regioselectivity for the desired isomer. Excess bromine is neutralized using sodium thiosulfate to minimize dibromination byproducts.

Oxidation to Propanoic Acid

The ketone group in 3-bromo-4-methoxypropiophenone is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) at 60°C. This step requires careful pH control (maintained at 2–3) to prevent over-oxidation, yielding 3-(3-bromo-4-methoxyphenyl)propanoic acid with 65–70% efficiency.

Hydrolysis of Ester Precursors

Synthesis of Methyl 3-(3-Bromo-4-methoxyphenyl)propanoate

Ethyl 3-(4-methoxyphenyl)propanoate is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under UV irradiation. The radical-mediated mechanism ensures selective bromination at the meta position, achieving 80–85% conversion. The ester group remains intact due to its electron-withdrawing nature, which deactivates the adjacent carbon toward radical attack.

Acid-Catalyzed Ester Hydrolysis

The brominated ester undergoes hydrolysis in a 1:1 mixture of aqueous HCl and ethanol at reflux (78°C). Protonation of the ester oxygen increases electrophilicity, facilitating nucleophilic attack by water. After 12 hours, neutralization with sodium bicarbonate precipitates the crude acid, which is recrystallized from ethanol to attain 95% purity.

Alternative Synthetic Routes

Grignard Addition to Brominated Benzaldehydes

3-Bromo-4-methoxybenzaldehyde reacts with methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF) at −10°C to form a secondary alcohol. Subsequent oxidation with pyridinium chlorochromate (PCC) yields the corresponding ketone, which is subjected to a haloform reaction with iodine and NaOH to generate the propanoic acid backbone. This method offers 60–65% overall yield but requires cryogenic conditions, limiting scalability.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling between 3-bromo-4-methoxyphenylboronic acid and acrylic acid derivatives has been explored. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in dimethylformamide (DMF), the reaction proceeds at 100°C with 55–60% yield. Challenges include homocoupling of boronic acid and decomposition of the acrylic acid partner under heating.

Optimization and Industrial-Scale Considerations

Solvent Selection

Halogenated solvents like dichloromethane enhance bromination rates due to their polarity and ability to stabilize transition states. However, environmental regulations favor switching to acetonitrile or ethyl acetate, which reduce bromine waste by 30% without compromising yield.

Catalyst Recycling

AlCl₃ from Friedel-Crafts reactions can be recovered via aqueous extraction and reused for three cycles before activity drops below 80%. Similarly, palladium catalysts in cross-coupling reactions are reclaimed using silica-supported thiourea resins, achieving 90% recovery efficiency.

Yield Comparison Across Methods

| Method | Key Reagents | Temperature Range | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts/Bromination | AlCl₃, Br₂ | 0–60°C | 65–70 | 95 |

| Ester Hydrolysis | NBS, HCl | 25–78°C | 80–85 | 98 |

| Grignard Oxidation | MeMgBr, PCC | −10–25°C | 60–65 | 90 |

| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃ | 100°C | 55–60 | 85 |

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium or copper.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as water or acetic acid.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane, solvents such as tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

Substitution Reactions: Formation of substituted derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Formation of aldehydes or carboxylic acids from the oxidation of the methoxy group.

Reduction Reactions: Formation of alcohols from the reduction of the carboxylic acid group.

Scientific Research Applications

3-(3-Bromo-4-methoxyphenyl)propanoic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)propanoic acid involves its interaction with molecular targets and pathways specific to its chemical structure. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to various receptors or enzymes. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Structural Analogues of 3-Phenylpropanoic Acids

The structural framework of 3-phenylpropanoic acids (3-PPAs) allows for diverse modifications that influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Key Observations:

- Substituent Effects : Bromine at position 3 increases molecular weight and lipophilicity compared to hydroxyl or nitro groups. Methoxy groups (electron-donating) reduce acidity (pKa ~4.5–5.0) compared to nitro-substituted analogs (pKa ~2.5–3.0) .

- Biological Relevance: The absence of bromine in 3-(4-hydroxy-3-methoxyphenyl)propanoic acid correlates with moderate antimicrobial activity, suggesting bromine’s role may require further investigation .

Functionalized Propanoic Acid Derivatives

Table 2: Bioactive Propanoic Acid Derivatives

Key Observations:

- Mechanistic Insights : Complex derivatives like P3 achieve Furin inhibition (IC₅₀ = 35 µM) via hybrid scaffolds, whereas simpler bromo-methoxy analogs may require structural optimization for similar efficacy .

Key Observations:

Biological Activity

3-(3-Bromo-4-methoxyphenyl)propanoic acid is a compound of interest due to its unique structural features, which include a bromine atom and a methoxy group on the phenyl ring. This compound has been investigated for various biological activities, particularly in the fields of cancer research and pharmacology.

- Molecular Formula : C10H11BrO3

- Molecular Weight : 273.1 g/mol

- Structure : The compound features a propanoic acid moiety attached to a brominated and methoxylated phenyl ring, which contributes to its biological activity.

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, bromophenols derived from marine sources have demonstrated cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical carcinoma)

- HCT-116 (colorectal carcinoma)

- A549 (lung adenocarcinoma)

These compounds often induce apoptosis and inhibit tumor growth through mechanisms such as the activation of reactive oxygen species (ROS) and modulation of key signaling pathways like PI3K/Akt and MAPK .

Table 1: Cytotoxic Effects of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Bromophenol 1.1 | HeLa | 6.5 | Induces mitochondrial apoptosis |

| Bromophenol 1.10 | A549 | 4.29 | Blocks G0/G1 phase, activates MAPK pathway |

| Bromophenol 1.12 | SK-OV-3 | 10.5 | Inhibits PARP-1, induces ROS production |

Antimicrobial Activity

Compounds with similar structures have also shown antimicrobial properties. The presence of bromine and methoxy groups can enhance the lipophilicity and reactivity of the compounds, allowing them to interact effectively with microbial membranes. This has been demonstrated in studies where brominated phenolic compounds exhibited activity against various bacterial strains .

Case Studies

- In Vitro Studies : A study evaluating the cytotoxicity of bromophenols found that derivatives with similar structures to this compound could significantly inhibit cell proliferation in cancer cell lines, suggesting potential for development as anticancer agents .

- In Vivo Studies : Another study involving animal models indicated that compounds structurally related to this acid could reduce tumor sizes in xenograft models, further supporting their potential therapeutic applications .

The biological activity of this compound may be attributed to several mechanisms:

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Many derivatives cause cell cycle arrest at the G0/G1 phase, preventing further proliferation.

- Reactive Oxygen Species Production : Increased ROS levels lead to oxidative stress in cancer cells, contributing to their death.

Q & A

Q. What are the key synthetic routes for 3-(3-Bromo-4-methoxyphenyl)propanoic acid?

The synthesis typically involves sequential functionalization of a phenylpropanoic acid scaffold. A plausible route includes:

- Friedel-Crafts acylation : Introduce the propanoic acid moiety to a bromo-methoxy-substituted benzene derivative.

- Regioselective bromination : Use directing groups (e.g., methoxy) to position bromine at the meta position relative to the carboxylic acid group .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Challenges include avoiding over-bromination and ensuring regioselectivity, which can be monitored via TLC or HPLC .

Q. How is this compound characterized using spectroscopic methods?

Key techniques include:

Q. What purification techniques are optimal for this compound?

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (polarity adjusted based on TLC Rf values) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .

Advanced Research Questions

Q. What are the challenges in achieving regioselective bromination for this compound?

The methoxy group at the para position directs electrophilic bromination to the meta position relative to the carboxylic acid. However, competing ortho bromination may occur due to steric or electronic factors. Strategies include:

- Temperature control : Lower temperatures favor meta selectivity.

- Catalyst optimization : Use Lewis acids like FeBr₃ to enhance regioselectivity .

- Protection/deprotection : Temporarily protect the carboxylic acid to minimize undesired reactivity .

Q. How do the bromo and methoxy substituents influence the compound’s reactivity?

- Electronic effects : The electron-withdrawing bromo group decreases electron density in the aromatic ring, while the methoxy group donates electrons via resonance. This creates a polarized ring structure, directing electrophilic attacks to specific positions.

- Steric effects : The bulky bromo group may hinder reactions at adjacent positions.

- Acid dissociation (pKa) : The carboxylic acid’s acidity (pKa ~4.5–5.0) is slightly enhanced compared to unsubstituted phenylpropanoic acids due to the bromo group’s inductive effect .

Q. What computational methods predict this compound’s physicochemical properties?

- Density Functional Theory (DFT) : Calculates optimized geometry, electrostatic potential surfaces, and HOMO-LUMO gaps to predict reactivity .

- Molecular Dynamics (MD) : Simulates solvation behavior and interactions with biological targets.

- QSAR Models : Correlate substituent effects with properties like logP (predicted ~2.8) and solubility .

Q. How can metabolic pathways of this compound be analyzed in biological systems?

- In vitro assays : Incubate with liver microsomes or hepatocytes to identify phase I/II metabolites (e.g., dehalogenation, sulfation, glucuronidation) .

- LC-MS/MS : Detect metabolites via fragmentation patterns and isotopic signatures.

- Stable isotope labeling : Track bromine or methoxy groups during biotransformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.